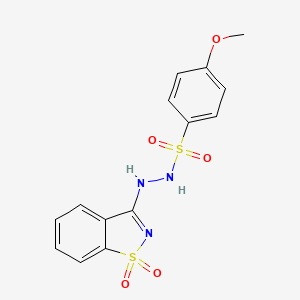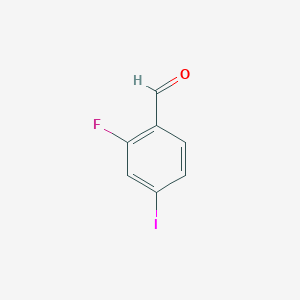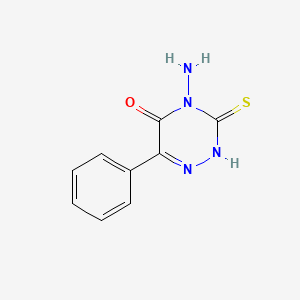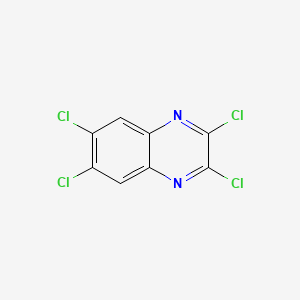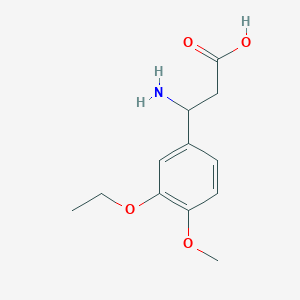
Fmoc-1-piperidine-3-acetic acid
Vue d'ensemble
Description
“Fmoc-1-piperidine-3-acetic acid” is a chemical compound with the molecular formula C22H23NO4 . It contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of “Fmoc-1-piperidine-3-acetic acid” involves solid-phase peptide synthesis (SPPS) that predominantly induces diketopiperazine (DKP) formation at the Fmoc-removal step mediated by a secondary amine . The Fmoc removal was accomplished with 3.6% after twofold treatments in comparison with 13.8% from the conventional Fmoc removal with 20% piperidine/DMF .Molecular Structure Analysis
The molecular structure of “Fmoc-1-piperidine-3-acetic acid” includes 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings . It also contains 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-1-piperidine-3-acetic acid” include the formation of DKP, a side reaction in SPPS . This reaction is induced by an intramolecular nucleophilic attack of the peptide Nα-group at the amide or ester moiety from the peptide backbone .Physical And Chemical Properties Analysis
“Fmoc-1-piperidine-3-acetic acid” has a molecular formula of C22H23NO4 . It contains a total of 50 atoms, including 23 Hydrogen atoms, 22 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Applications De Recherche Scientifique
Fmoc-1-piperidine-3-acetic acid: A Comprehensive Analysis of Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS): Fmoc-1-piperidine-3-acetic acid is primarily used in solid-phase peptide synthesis as an N α-protecting group. The Fmoc group provides stability during the synthesis process and can be removed by mild base treatment, allowing for the sequential addition of amino acids to form peptides .
Microwave-Assisted Peptide Synthesis: This compound is also utilized in microwave-assisted peptide synthesis, where it acts as an Fmoc removal reagent. This method enhances the efficiency of peptide bond formation and reduces synthesis time .
Synthesis of Complex Peptides: In more intricate peptide syntheses, such as macrocyclic peptides, Fmoc-1-piperidine-3-acetic acid offers flexibility in deprotection strategies, which is crucial for the successful assembly of complex peptide structures .
Peptide Characterization: After synthesis, peptides are characterized using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.
Production of Therapeutic Peptides: Due to its reliability and cost-effectiveness, Fmoc-1-piperidine-3-acetic acid is used in the large-scale production of therapeutic peptides, benefiting from economies of scale in the pharmaceutical industry .
Minimization of Byproducts in SPPS: An optimized strategy for Fmoc removal involving this compound has been reported to significantly reduce byproduct formation, such as diketopiperazine (DKP), during peptide synthesis .
Mécanisme D'action
Target of Action
The primary target of Fmoc-1-piperidine-3-acetic acid, also known as Fmoc-2-(piperidine-3-yl)acetic acid, is the amino group of an amino acid . This compound is used as a protecting group in peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions .
Mode of Action
Fmoc-1-piperidine-3-acetic acid acts by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial for the successful formation of peptide bonds . The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the selective removal of the Fmoc group when desired, without disturbing other parts of the molecule .
Biochemical Pathways
The use of Fmoc-1-piperidine-3-acetic acid is integral to the solid-phase peptide synthesis (SPPS) pathway . In SPPS, the Fmoc group is added to the amino group of an amino acid, allowing for the controlled formation of peptide bonds . The Fmoc group can be removed when necessary, allowing the peptide chain to be extended . The use of Fmoc-1-piperidine-3-acetic acid in SPPS has greatly improved the efficiency and versatility of peptide synthesis .
Pharmacokinetics
The properties of the fmoc group, such as its stability under acidic conditions and its susceptibility to removal under basic conditions, are crucial for its role in peptide synthesis .
Result of Action
The use of Fmoc-1-piperidine-3-acetic acid results in the successful synthesis of peptides . By protecting the amino group of amino acids, the Fmoc group allows for the controlled formation of peptide bonds . This leads to the creation of peptides of varying lengths and complexities, which can be used in various research and therapeutic applications .
Action Environment
The action of Fmoc-1-piperidine-3-acetic acid is influenced by the chemical environment in which peptide synthesis occurs . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action . Additionally, the choice of solvent can impact the efficiency of Fmoc removal .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZUENRKJILBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401242 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885951-96-2 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amino]-acetic acid](/img/structure/B1308374.png)
